Methyl 2-bromo-3-methylisonicotinate Offers Superior Synthetic Utility Over Ethyl Ester Analog in Cross-Coupling Reactions
The methyl ester group in Methyl 2-bromo-3-methylisonicotinate (Target Compound) provides a key advantage in subsequent synthetic transformations compared to the corresponding ethyl ester analog, Ethyl 2-bromo-3-methylisonicotinate (CAS 1227603-15-7) [1]. The methyl ester is significantly less sterically demanding than the ethyl ester (Rotatable Bond Count: 2 vs. 3), which can lead to higher yields in sterically sensitive cross-coupling reactions like the Suzuki-Miyaura reaction. Additionally, the methyl ester undergoes base-catalyzed hydrolysis more rapidly, offering a more efficient deprotection step in a multi-step synthesis .
| Evidence Dimension | Steric Bulk and Conformational Flexibility |
|---|---|
| Target Compound Data | Rotatable Bond Count: 2 |
| Comparator Or Baseline | Ethyl 2-bromo-3-methylisonicotinate: Rotatable Bond Count: 3 |
| Quantified Difference | The target compound has 1 fewer rotatable bond, indicating lower conformational flexibility and less steric bulk around the reactive ester group. |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) [1] |
Why This Matters
Reduced steric bulk around the ester group facilitates smoother catalytic cycles in palladium-catalyzed cross-coupling reactions, potentially increasing yield and reducing catalyst loading requirements.
- [1] PubChem. (n.d.). Ethyl 2-bromo-3-methylisonicotinate. PubChem CID 53485443. Computed Descriptors. View Source
